![molecular formula C14H13NO2S2 B3045337 N-(4-methylphenyl)sulfonylbenzenecarbothioamide CAS No. 10520-99-7](/img/structure/B3045337.png)
N-(4-methylphenyl)sulfonylbenzenecarbothioamide
Overview
Description
“N-(4-methylphenyl)sulfonylbenzenecarbothioamide” is a sulfonamide . It has the molecular formula C14H13NO2S2 and a molecular weight of 291.39 . It is also known by the synonym "(Z)-N-tosylbenzimidothioic acid" .
Molecular Structure Analysis
The molecule has a complex structure with a sulfonyl group attached to a benzene ring, which is further connected to a carbothioamide group . The SMILES representation of the molecule isCc1ccc(cc1)S(=O)(=O)NC(=S)c2ccccc2
. Physical And Chemical Properties Analysis
The predicted boiling point of “N-(4-methylphenyl)sulfonylbenzenecarbothioamide” is 438.9±38.0 °C and its predicted density is 1.303±0.06 g/cm3 . The predicted pKa value is 1.13±0.40 .Scientific Research Applications
Pharmacological Activities
N-(4-methylphenyl)sulfonylbenzenecarbothioamide has been studied for its potential pharmacological applications, particularly focusing on its antinociceptive and anti-inflammatory properties. Research indicates that certain derivatives of this compound show promise in treating pain and inflammation.
Antinociceptive Properties : A derivative of N-(4-methylphenyl)sulfonylbenzenecarbothioamide, known as LF22-0542, has been shown to possess significant antinociceptive actions. This compound acts as a competitive antagonist of the B1 receptor and has demonstrated effectiveness in various pain models in rats and mice, suggesting its potential utility for treating inflammatory pain states and some aspects of neuropathic pain (Porreca et al., 2006).
Anti-inflammatory and Antinociceptive Activities : Another derivative, 4-methylbenzenecarbothioamide (4-MBC), has been found to spontaneously release hydrogen sulfide (H2S) in vitro and exhibit anti-inflammatory and antinociceptive activities. The study demonstrated that 4-MBC reduces cytokine and chemokine production and neutrophil recruitment, suggesting its potential as a pharmacological tool for exploring the biological roles of H2S (Melo et al., 2019).
Biological and Preclinical Importance
The structural motif of N-(4-methylphenyl)sulfonylbenzenecarbothioamide has been explored in various biological and preclinical studies, indicating its significance in medicinal chemistry.
- Biological Roles and Preclinical Studies : N-sulfonylamino azinones, which are related to the structural framework of N-(4-methylphenyl)sulfonylbenzenecarbothioamide, have garnered significant interest due to their diverse biological activities. These compounds possess a range of pharmacological properties, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. They have been recognized as privileged heterocycles in medicinal chemistry, with promising applications in treating neurological disorders and other diseases (Elgemeie et al., 2019).
properties
IUPAC Name |
N-(4-methylphenyl)sulfonylbenzenecarbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c1-11-7-9-13(10-8-11)19(16,17)15-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZYGNFCKPEXCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=S)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350380 | |
Record name | F0898-0216 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylphenyl)sulfonylbenzenecarbothioamide | |
CAS RN |
10520-99-7 | |
Record name | NSC251024 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F0898-0216 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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